molecular formula C11H16N2O3 B13161634 Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Cat. No.: B13161634
M. Wt: 224.26 g/mol
InChI Key: UDMXDDVKOBHEMJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazolone ring, and an ethyl ester functional group. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and potential biological activities.

Preparation Methods

The synthesis of Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to inhibit or activate enzymes, receptors, or other proteins involved in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can be compared with similar compounds such as:

    Ethyl 2-(2-cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate: Lacks the methyl group at the 5-position of the pyrazolone ring.

    Mthis compound: Contains a methyl ester instead of an ethyl ester.

    Ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetate: Differentiated by the oxidation state of the pyrazolone ring.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 2-(2-cyclopropyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C11H16N2O3/c1-3-16-10(14)6-9-7(2)12-13(11(9)15)8-4-5-8/h8,12H,3-6H2,1-2H3

InChI Key

UDMXDDVKOBHEMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C2CC2)C

Origin of Product

United States

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